molecular formula C12H17NO2S B2918946 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1797091-99-6

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2918946
CAS RN: 1797091-99-6
M. Wt: 239.33
InChI Key: VATXPNOKIIDBGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through these reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve palladium-catalyzed cross-coupling reactions . For example, “2-Acetyl-5-methylthiophene” undergoes such a reaction with aryl bromides to form C-4 arylated product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For instance, the molecular weight of “2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride” is 222.76 .

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, making it a valuable component in the synthesis of various organic molecules .

Crystallographic Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular structure, which is essential for understanding its reactivity and interaction with other molecules .

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This helps in clarifying certain physical and chemical properties, which is crucial for designing molecules with desired characteristics .

Drug Synthesis

In drug synthesis, boronic acid compounds derived from this molecule are used to protect diols and are utilized in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

Boric acid derivatives of this compound are used as enzyme inhibitors. They play a significant role in the development of drugs for treating tumors and microbial infections .

Fluorescent Probes

Due to its unique structure, this compound can be used as a fluorescent probe to identify various substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are widely used in constructing stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose, and ATP, enabling controlled drug release .

Anti-Fibrosis Activity

Derivatives of this compound have been studied for their anti-fibrosis activity. They have shown potential in inhibiting the expression of collagen and reducing the content of hydroxyproline, indicating their use as novel anti-fibrotic drugs .

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-8-3-6-11(16-8)10(15-2)7-13-12(14)9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXPNOKIIDBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide

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